N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide has demonstrated potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, revealing promising cytotoxic activity. Further studies are needed to understand its precise mechanisms and potential clinical applications .
- The compound’s structure suggests it may interfere with platelet aggregation. Inhibition of platelet function is crucial for preventing thrombotic events, making this property relevant for cardiovascular health .
- Some derivatives of this compound have been evaluated as combined vasodilators and adrenoceptor antagonists. Their antihypertensive activity warrants exploration for potential therapeutic use .
- Preclinical studies have indicated anti-inflammatory and analgesic effects. These properties could be valuable in managing pain and inflammation-related conditions .
- Beyond medicinal uses, various pyridazinone derivatives serve as agrochemicals. The synthesis of polysubstituted pyridazinones with diverse ring substituents is of interest for developing herbicides and other agricultural compounds .
- Some derivatives substituted at position 5 have been found to inhibit calcium ion influx. This mechanism could be relevant for platelet aggregation inhibition and other physiological processes .
Anticancer Properties
Antiplatelet Activity
Antihypertensive Effects
Anti-Inflammatory and Analgesic Properties
Agrochemical Applications
Calcium Ion Influx Inhibition
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCNFYLRXRKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.